
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
概要
説明
“N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride” is a chemical compound . It’s used in various applications, including NMR, HPLC, LC-MS, and UPLC .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The crude product is purified by diethyl ether to give the desired compound .Molecular Structure Analysis
The molecular structure of this compound is determined using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
This compound undergoes various chemical reactions . The title compound was obtained expectedly by one step reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance, purity, melting point, and molecular weight .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in organic synthesis. The boronic ester group in the compound reacts with halide-containing organic substrates in the presence of a palladium catalyst, leading to the formation of biaryl structures. This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Proteomics Research
As a boronic acid derivative, this compound finds applications in proteomics research . It can be used to modify proteins or peptides, which can then be studied for their structure, function, and interactions. This is crucial for understanding biological processes and developing new therapeutic agents.
Organic Light-Emitting Diodes (OLEDs)
The compound is used in the synthesis of ligands for Ir(III) complexes , which are important materials for OLEDs. These complexes emit light when an electric current is passed through them, making them essential for the development of display and lighting technologies.
Lithium Metal Batteries
In the field of energy storage, this compound has been utilized to optimize electrode-electrolyte interfaces in lithium metal batteries . It acts as an electrolyte additive that induces the decomposition of PF6- to form a dense and robust solid electrolyte interface, which is crucial for inhibiting lithium dendrite growth and improving battery safety.
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds like this one are potential candidates for BNCT , a cancer treatment method that relies on the capture of neutrons by boron atoms, followed by the emission of radiation that destroys cancer cells. The compound’s structure allows for selective targeting and accumulation in malignant tissues.
Development of Fluorescent Imaging Agents
This compound is involved in the synthesis of fluorescent imaging agents . These agents are designed to bind selectively to biological targets, allowing for the visualization of specific cells, tissues, or molecular processes in real-time using fluorescence microscopy, which is valuable in both research and clinical diagnostics.
Synthesis of Amino Acid Derivatives
The compound serves as an intermediate in the preparation of biphenyl-derived amino acids , which are used to study protein-protein interactions and the role of amino acids in various biological processes. These derivatives can also be used to create novel peptides with enhanced stability or functionality.
Inhibitors for Bacterial Enzymes
Lastly, it is used in the synthesis of inhibitors for Bacillus anthracis enoyl-ACP reductase , an enzyme essential for bacterial lipid synthesis. Inhibiting this enzyme can lead to the development of new antibiotics, addressing the growing concern of antibiotic resistance.
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that boronic acids and their derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation. This involves the addition of a boron atom to an organic molecule. In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds . The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .
Result of Action
The result of the compound’s action is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds are often found in pharmaceuticals and agrochemicals, making this reaction valuable in medicinal chemistry .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation process . Additionally, the compound should be stored under inert gas and away from light and air to maintain its stability .
特性
IUPAC Name |
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2.ClH/c1-14(2)15(3,4)19-16(18-14)13-9-7-8-12(10-13)11-17(5)6;/h7-10H,11H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNKUKSUIDITDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657006 | |
| Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1036991-19-1 | |
| Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
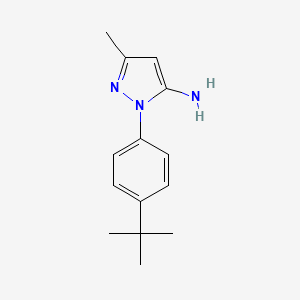
![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)
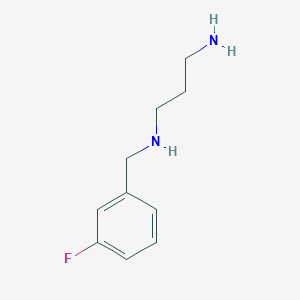
![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B1386883.png)

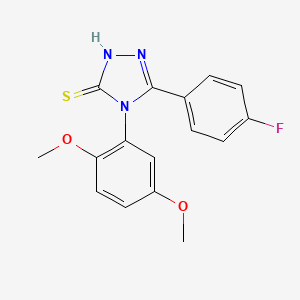
![[3-(1,4'-Bipiperidin-1'-yl)propyl]amine](/img/structure/B1386891.png)
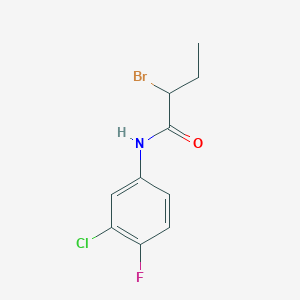
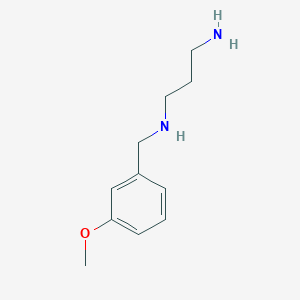
![(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid](/img/structure/B1386896.png)
![N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B1386897.png)